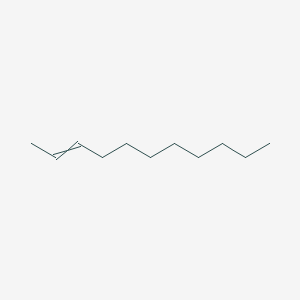

2-Undecene

Description

Properties

Molecular Formula |

C11H22 |

|---|---|

Molecular Weight |

154.29 g/mol |

IUPAC Name |

undec-2-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3 |

InChI Key |

JOHIXGUTSXXADV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-2-Undecene synthesis methods

An In-depth Technical Guide on the Synthesis of (Z)-2-Undecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Undecene is an unsaturated hydrocarbon with the chemical formula C₁₁H₂₂.[1][2] The specific cis or Z configuration of the double bond between the second and third carbon atoms imparts distinct physical and chemical properties that are of interest in various fields of chemical research and development.[3] The stereoselective synthesis of (Z)-alkenes is a crucial aspect of organic synthesis, particularly in the construction of complex molecules such as natural products, pharmaceuticals, and pheromones, where the geometry of the double bond is critical for biological activity.[4][5] This technical guide provides an in-depth overview of two primary and reliable methods for the synthesis of (Z)-2-undecene: the Wittig Reaction and the Partial Hydrogenation of Alkynes using a Lindlar Catalyst.

This document details the experimental protocols, presents quantitative data for comparison, and provides visualizations of the reaction pathways to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Core Synthesis Methods

Two classical and highly effective methods for the stereoselective synthesis of (Z)-2-undecene are the Wittig reaction of an aldehyde with a non-stabilized ylide and the partial hydrogenation of an internal alkyne using a poisoned catalyst.

Wittig Reaction

The Wittig reaction is a widely used method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[6][7] A key feature of this reaction is its ability to control the stereochemistry of the resulting alkene. Specifically, the use of non-stabilized ylides, typically those with alkyl substituents, leads predominantly to the formation of (Z)-alkenes.[6][8][9]

For the synthesis of (Z)-2-undecene, a logical retrosynthetic disconnection is between the C2 and C3 atoms. This leads to two potential pathways:

-

Pathway A: The reaction of nonanal (B32974) (a nine-carbon aldehyde) with ethylidenetriphenylphosphorane.

-

Pathway B: The reaction of propanal (a three-carbon aldehyde) with octyltriphenylphosphonium ylide.

Pathway A is often preferred due to the ready availability of the starting materials. The non-stabilized ylide is generated in situ by treating ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium (n-BuLi).[10] The ylide then reacts with nonanal to form an oxaphosphetane intermediate, which subsequently collapses to yield (Z)-2-undecene and triphenylphosphine (B44618) oxide.[11]

Experimental Protocol: Wittig Reaction

This protocol is adapted from established procedures for Wittig reactions with non-stabilized ylides.[12][13][14]

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Nonanal

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous diethyl ether or THF via syringe. Cool the resulting suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent) dropwise with stirring. The formation of the orange-red ylide will be observed. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of nonanal (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to separate the (Z)-2-undecene from the triphenylphosphine oxide byproduct.

Partial Hydrogenation of 2-Undecyne (B1619265) with Lindlar's Catalyst

The partial hydrogenation of alkynes to cis-alkenes is a highly efficient and stereoselective transformation.[15] This is achieved by using a "poisoned" catalyst, most commonly Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalyst poison such as lead acetate (B1210297) and quinoline (B57606).[16][17] The poison deactivates the catalyst just enough to prevent the over-reduction of the initially formed alkene to an alkane.[15][18] The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond on the catalyst surface, resulting in the exclusive formation of the (Z)-alkene.[19]

For the synthesis of (Z)-2-undecene, the starting material is 2-undecyne.

Experimental Protocol: Lindlar Hydrogenation

This protocol is adapted from a general procedure for the selective hydrogenation of alkynes.[20]

Materials:

-

2-Undecyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Methanol (B129727) or ethanol

-

Quinoline (optional)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask or a dedicated hydrogenation vessel, dissolve 2-undecyne (1.0 equivalent) in methanol or ethanol. Add Lindlar's catalyst (5-10% by weight relative to the alkyne). For substrates prone to over-reduction, a drop of quinoline can be added to further moderate the catalyst's activity.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr apparatus or a balloon setup). Evacuate the flask and backfill with an inert gas; repeat this cycle three times. Then, introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure from a balloon or slightly higher in a Parr apparatus).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product, ensuring that over-reduction to undecane (B72203) is minimized.

-

Workup and Purification: Upon completion, carefully vent the hydrogen and flush the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude (Z)-2-undecene. Further purification, if necessary, can be achieved by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (Z)-alkenes using the described methods. The values are representative and can vary based on the specific substrate and reaction conditions.

| Synthesis Method | Key Reagents | Typical Yield (%) | Typical (Z:E) Ratio | Reference |

| Wittig Reaction | Non-stabilized ylide (e.g., Ph₃P=CHR) | 70-90 | >95:5 | [6][8] |

| Lindlar Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb) | >95 | >98:2 | [19][21] |

| Julia-Kocienski Olefination | 1-Methyl-1H-tetrazol-5-yl alkyl sulfones, LiHMDS | 82-97 | 91:9 to 99:1 | [22][23] |

| Z-Selective Cross-Metathesis | Molybdenum or Ruthenium catalysts | 51-97 | 94:4 to >98:2 | [5][24] |

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods described.

References

- 1. 2-Undecene, (2Z)- | C11H22 | CID 5362715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound, (Z)- | 821-96-5 | Benchchem [benchchem.com]

- 4. Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. sciepub.com [sciepub.com]

- 15. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. orgosolver.com [orgosolver.com]

- 20. benchchem.com [benchchem.com]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

2-Undecene stereoisomer characterization

An In-depth Technical Guide to the Characterization of 2-Undecene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₁H₂₂) is an alkene that exists as two geometric stereoisomers: (E)-2-undecene (trans) and (Z)-2-undecene (cis).[1][2][3] These isomers arise from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the substituents.[2] Although they share the same molecular formula and connectivity, their distinct three-dimensional structures result in different physicochemical properties and biological activities.[4] Consequently, the accurate separation, identification, and characterization of each stereoisomer are critical in various fields, including synthetic chemistry, flavor and fragrance analysis, and pharmaceutical development, where stereochemistry can profoundly impact a molecule's efficacy and safety.[5][6]

This technical guide provides a comprehensive overview of the core analytical methodologies for the characterization of this compound stereoisomers. It includes detailed experimental protocols for chromatographic and spectroscopic techniques, a summary of key quantitative data, and a logical workflow for unambiguous isomer identification.

Physicochemical Properties

The fundamental properties of the (E) and (Z) isomers of this compound are distinct. A summary of these properties is crucial for developing appropriate analytical methods.

| Property | (E)-2-Undecene | (Z)-2-Undecene |

| Synonyms | trans-2-Undecene[7][8] | cis-2-Undecene[9][10][11] |

| Molecular Formula | C₁₁H₂₂[7][12][13] | C₁₁H₂₂[9][11][14] |

| Molecular Weight | 154.29 g/mol [7][8][12][13] | 154.29 g/mol [9][10][14] |

| CAS Number | 693-61-8[7][12][13][15] | 821-96-5[9][10][11][14] |

| Boiling Point | Not specified | 196.1 °C[4] |

| Melting Point | Not specified | -66.5 °C[4] |

| IUPAC InChIKey | JOHIXGUTSXXADV-HWKANZROSA-N[7][12][13][15] | JOHIXGUTSXXADV-HYXAFXHYSA-N[9][11][16] |

Chromatographic Separation of Stereoisomers

Gas chromatography (GC) is the most powerful and widely used technique for separating volatile compounds like the isomers of this compound.[5] The separation is based on differences in their boiling points and interactions with the stationary phase of the GC column.[17]

Gas Chromatography (GC)

The choice of the stationary phase is critical for separating geometric isomers.[5][18]

-

Non-polar columns (e.g., dimethylpolysiloxane like DB-1 or DB-5): Separation is primarily based on boiling point differences. The more linear and volatile (E)-isomer (trans) typically elutes before the U-shaped (Z)-isomer (cis).[17]

-

Polar columns (e.g., those with cyanopropyl functional groups like DB-23): These phases provide enhanced separation of geometric isomers based on differences in dipole moments and polarizability, offering improved resolution over non-polar phases.[5][19]

Table 2: Gas Chromatography Retention Data for (E)-2-Undecene

| Column Type | Active Phase | Temperature (°C) | Kovats' Retention Index (I) |

|---|---|---|---|

| Capillary | Squalane | 100 | 1097[7][20] |

| Capillary | OV-101 | 110 | 1102[7][20] |

Detailed Experimental Protocol: GC-FID Analysis

This protocol describes a general method for the separation of (E)- and (Z)-2-undecene using a Flame Ionization Detector (FID).

-

Standard and Sample Preparation:

-

Prepare individual standards of (E)- and (Z)-2-undecene, if available, at a concentration of approximately 100 µg/mL in hexane (B92381).

-

Dilute the sample mixture containing the isomers in hexane to a final concentration within the linear range of the detector.

-

If the sample contains particulates, filter it through a 0.45 µm syringe filter.[5]

-

-

Instrument Setup:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or a similar polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 180°C at a rate of 5°C/min.

-

Hold: Hold at 180°C for 5 minutes.

-

-

Detector Setup (FID):

-

Temperature: 280°C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 400 mL/min.

-

Makeup Gas (Helium or Nitrogen): 25 mL/min.

-

-

Data Acquisition and Analysis:

-

Acquire the chromatogram for the duration of the run.

-

Identify the peaks corresponding to (E)- and (Z)-2-undecene by comparing their retention times with those of the pure standards.

-

Quantify the relative amounts of each isomer by integrating the peak areas.

-

Spectroscopic Characterization

While chromatography separates the isomers, spectroscopy provides the structural information needed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive tool for distinguishing between (E) and (Z) isomers. The key diagnostic feature is the coupling constant (J) between the vinylic protons on the double bond.[21]

-

For (E)-isomers (trans) , the vinylic protons are anti-periplanar, resulting in a larger coupling constant, typically in the range of 12-18 Hz .

-

For (Z)-isomers (cis) , the vinylic protons are syn-periplanar, leading to a smaller coupling constant, typically in the range of 6-12 Hz .[21]

¹³C NMR can also be used, as the chemical shifts of the sp² carbons and the adjacent allylic carbons will differ between the two isomers.[22]

Detailed Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[23]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).[23]

-

-

Instrument Setup:

-

Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Experiment: Standard proton 1D pulse program (e.g., 'zg30').

-

Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.[23]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine proton ratios.

-

Analyze the multiplicity and coupling constants of the signals in the olefinic region (~5.4 ppm) to determine the E/Z configuration.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS. While the electron ionization (EI) mass spectra of geometric isomers are often very similar, the coupling of techniques allows for the acquisition of a mass spectrum for each separated isomer peak.[9][15][24] The molecular ion peak (M⁺) confirms the molecular weight (154.29 for C₁₁H₂₂), and the fragmentation pattern serves as a fingerprint for the compound class.[23]

Table 3: Mass Spectrometry Data for this compound Isomers

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| (E)-2-Undecene | 154 | 41, 43, 55, 69, 83[15] |

| (Z)-2-Undecene | 154 | 41, 43, 55, 69, 83[9][14] |

Detailed Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Prepare samples as described in the GC-FID protocol (Section 3.1.1), using a volatile solvent like hexane or dichloromethane.[23]

-

-

Instrument Setup:

-

GC-MS System: Agilent GC-MSD system or equivalent.

-

GC Column and Conditions: Use the same column and temperature program as described for the GC-FID analysis to ensure comparable retention times.

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[23]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

Data Acquisition and Analysis:

-

Acquire data throughout the chromatographic run.

-

Identify the target peaks based on their retention times.

-

Confirm the identity of each isomer by comparing its acquired mass spectrum with a reference library (e.g., NIST, Wiley).[24]

-

Verify the presence of the molecular ion at m/z 154 and the characteristic fragment ions.

-

Integrated Characterization Workflow

A robust characterization of this compound stereoisomers involves an integrated approach, combining separation with multiple spectroscopic techniques for unambiguous identification. The logical flow of this process is outlined below.

Caption: Integrated workflow for this compound stereoisomer characterization.

Conclusion

The characterization of (E)- and (Z)-2-undecene stereoisomers is reliably achieved through a combination of high-resolution gas chromatography and spectroscopic analysis. GC with a polar stationary phase provides the necessary separation, while ¹H NMR spectroscopy offers definitive structural confirmation through the analysis of vinylic proton coupling constants. GC-MS serves as a powerful complementary technique to confirm molecular weight and fragmentation patterns. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently separate, identify, and quantify the geometric isomers of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. siue.edu [siue.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound, (Z)- | 821-96-5 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. This compound, (E)- [webbook.nist.gov]

- 8. (E)-2-undecene [stenutz.eu]

- 9. This compound, (Z)- [webbook.nist.gov]

- 10. Page loading... [guidechem.com]

- 11. This compound, (Z)- [webbook.nist.gov]

- 12. This compound, (E)- [webbook.nist.gov]

- 13. This compound, (E)- [webbook.nist.gov]

- 14. This compound, (2Z)- | C11H22 | CID 5362715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound, (E)- [webbook.nist.gov]

- 16. GSRS [precision.fda.gov]

- 17. benchchem.com [benchchem.com]

- 18. vurup.sk [vurup.sk]

- 19. researchgate.net [researchgate.net]

- 20. This compound, (E)- [webbook.nist.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

2-Undecene in Nature: A Review of Its Scant Presence and the Abundance of Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 2-undecene, a C11 alkene of interest to researchers in various fields. A comprehensive review of scientific literature reveals a significant scarcity of evidence for this compound as a naturally occurring compound in plants, insects, or microorganisms. In stark contrast, its structural analog, 2-undecanone (B123061), and its positional isomer, 1-undecene (B165158), are well-documented natural products with established biosynthetic pathways and significant biological activities. This guide presents the limited available information on this compound, while providing a detailed overview of the natural sources, biosynthesis, and analytical methodologies for the closely related and more abundant 2-undecanone and 1-undecene. This comparative approach is intended to provide a valuable resource for researchers who may encounter these related compounds in their investigations.

Natural Sources of this compound: A Notable Absence

Despite extensive research into the volatile organic compounds (VOCs) of plants, insect semiochemicals, and microbial metabolites, this compound is not a commonly reported natural product. While some studies have tentatively identified (E)-2-undecene as a minor component in the volatile profiles of certain plants, these findings are not widespread and lack robust quantitative data and detailed experimental confirmation. Searches of databases of insect pheromones and semiochemicals have not yielded any confirmed reports of this compound as a signaling molecule. Similarly, while microorganisms are known to produce a variety of hydrocarbons, the production of this compound has not been documented.

This conspicuous absence in the scientific literature suggests that if this compound is produced naturally, it is likely a trace component in a limited number of species and not a significant metabolite in the way that its analogs are.

The Prevalent Analog: 2-Undecanone

In contrast to this compound, 2-undecanone is a well-known and abundant natural product, particularly in the plant kingdom. It is a key aroma compound and has been identified as a potent insect repellent.

Natural Occurrence and Quantitative Data

2-Undecanone is a major constituent of the essential oil of rue (Ruta graveolens). It is also found in a variety of other plants, including wild tomatoes, cloves, and ginger. The concentration of 2-undecanone can vary significantly depending on the plant species, the part of the plant, and the extraction method used.

| Plant Species | Family | Plant Part Analyzed | Concentration of 2-Undecanone | Reference |

| Ruta graveolens (Common Rue) | Rutaceae | Herb Essential Oil | 2650.2 mg/kg | [1] |

| Zanthoxylum armatum (Winged Prickly Ash) | Rutaceae | Leaf Essential Oil | 51.8% of total essential oil | [1] |

| Lycopersicon hirsutum f. glabratum (Wild Tomato) | Solanaceae | Glandular Trichomes | 47 ng per gland | [1] |

| Houttuynia cordata (Fish Mint) | Saururaceae | Underground Parts | Major volatile component | [1] |

| Solanum habrochaites (Wild Tomato) | Solanaceae | Trichome Secretions | Present, one of four major methyl ketones | [1] |

| Cloves | Myrtaceae | Flower Buds | Present | [1] |

| Bananas, Ginger, Guava, Strawberries | - | Fruit/Rhizome | Naturally Occurring | [1] |

Biosynthesis of 2-Undecanone

The biosynthesis of methyl ketones like 2-undecanone is understood to be derived from fatty acid metabolism. While a specific signaling pathway for 2-undecanone is not extensively documented, the general pathway involves the diversion of intermediates from the fatty acid synthesis cycle.

Experimental Protocols for 2-Undecanone Analysis

The extraction and quantification of 2-undecanone from natural sources are typically performed using gas chromatography-mass spectrometry (GC-MS).

2.3.1. Extraction of Essential Oils by Hydrodistillation

This method is commonly used for extracting volatile compounds from plant material.

-

Materials and Equipment: Fresh or dried plant material, Clevenger-type apparatus, round-bottom flask.

-

Procedure:

-

Place a known quantity of plant material into the round-bottom flask with a sufficient volume of water.

-

Heat the flask to boiling. The steam and volatile compounds will rise and be condensed in the Clevenger apparatus.

-

The essential oil, being immiscible with water, will separate and can be collected.

-

Dry the collected oil over anhydrous sodium sulfate.

-

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate and identify the components of the extracted essential oil.

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 240 °C) to elute compounds with different boiling points.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification and Quantification: The identification of 2-undecanone is based on the comparison of its retention time and mass spectrum with that of a known standard. Quantification is achieved by creating a calibration curve with standards of known concentrations.

The Positional Isomer: 1-Undecene

While this compound is scarce in nature, its isomer, 1-undecene, is a known microbial metabolite, notably produced by bacteria of the genus Pseudomonas.[2][3]

Microbial Production of 1-Undecene

Several species of Pseudomonas, including Pseudomonas aeruginosa, produce 1-undecene as a semivolatile metabolite.[2][3] The production is typically in trace amounts.

Biosynthesis of 1-Undecene in Pseudomonas

The biosynthesis of 1-undecene in Pseudomonas has been elucidated and involves a novel non-heme iron oxidase, designated UndA.[2][3] This enzyme catalyzes the conversion of medium-chain fatty acids, primarily lauric acid (dodecanoic acid), into the corresponding terminal olefin, 1-undecene, with the loss of a carboxyl group.[2][3]

Experimental Protocols for 1-Undecene Analysis

The detection and quantification of the volatile 1-undecene from microbial cultures are typically performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

-

HS-SPME Procedure:

-

A solid-phase microextraction fiber is exposed to the headspace of a sealed vial containing the microbial culture.

-

Volatile compounds, including 1-undecene, adsorb to the fiber coating.

-

The fiber is then transferred to the injection port of a GC-MS for thermal desorption and analysis.

-

-

GC-MS Analysis: The parameters for GC-MS analysis are similar to those described for 2-undecanone, with optimization for the specific volatility of 1-undecene.

Conclusion

For researchers, scientists, and drug development professionals investigating C11 alkenes from natural sources, it is crucial to recognize the current state of knowledge. While the direct natural occurrence of this compound is poorly documented, its analogs, 2-undecanone and 1-undecene, are well-established natural products with defined biosynthetic pathways and important biological roles. The information and protocols provided in this guide for 2-undecanone and 1-undecene offer a robust starting point for the study of these more abundant and biologically active compounds. Future research may yet uncover specific natural sources of this compound, but for now, the focus remains on its more prevalent chemical relatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Undecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecene (C₁₁H₂₂) is a long-chain alkene that exists as two geometric isomers: (E)-2-undecene (trans) and (Z)-2-undecene (cis). As unsaturated hydrocarbons, their chemical reactivity is primarily centered around the carbon-carbon double bond, making them valuable intermediates in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and visual diagrams to support research and development activities.

Physical Properties

The physical properties of the (E) and (Z)-isomers of this compound show slight differences, primarily in their boiling and melting points, due to the variations in their molecular geometry. The (E)-isomer, with its more linear shape, tends to pack more efficiently in the solid state, often resulting in a higher melting point, while the (Z)-isomer's "bent" shape can lead to a slightly different boiling point.

| Property | (E)-2-Undecene | (Z)-2-Undecene |

| Molecular Formula | C₁₁H₂₂ | C₁₁H₂₂ |

| Molecular Weight | 154.30 g/mol [1] | 154.30 g/mol [2] |

| CAS Number | 693-61-8[1] | 821-96-5[3][4] |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 193 °C at 760 mmHg[1] | 196.1 °C at 760 mmHg[3][5] |

| Melting Point | -48 °C[1] | -67 °C[2] |

| Density | 0.773 g/mL[1] | 0.757 g/mL[3][5] |

| Refractive Index | 1.433[1] | 1.434[3][5] |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound isomers.

| Spectroscopy | (E)-2-Undecene | (Z)-2-Undecene |

| ¹H NMR | Characteristic signals for vinyl protons (~5.4 ppm, multiplet), allylic protons (~2.0 ppm, multiplet), and alkyl protons. The coupling constant (J) for the vinyl protons is larger for the (E)-isomer (~15 Hz) compared to the (Z)-isomer (~10 Hz). | Characteristic signals for vinyl protons (~5.4 ppm, multiplet), allylic protons (~2.0 ppm, multiplet), and alkyl protons. The coupling constant (J) for the vinyl protons is smaller for the (Z)-isomer (~10 Hz) compared to the (E)-isomer (~15 Hz). |

| ¹³C NMR | Two sp² hybridized carbon signals in the olefinic region (~124-132 ppm). The chemical shifts of the allylic carbons can also differ slightly from the (Z)-isomer due to steric effects. | Two sp² hybridized carbon signals in the olefinic region (~123-131 ppm). The allylic carbons in the (Z)-isomer are typically shielded (appear at a lower ppm) compared to the (E)-isomer. |

| IR Spectroscopy | A characteristic C=C stretching peak around 1670 cm⁻¹. A strong peak around 965 cm⁻¹ is indicative of the trans C-H wagging of the double bond. | A characteristic C=C stretching peak around 1660 cm⁻¹. A peak around 690 cm⁻¹ is indicative of the cis C-H wagging of the double bond. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 154. The fragmentation pattern is characterized by the loss of alkyl fragments, with prominent peaks corresponding to the cleavage at the allylic position. | The molecular ion peak (M⁺) is observed at m/z 154. The fragmentation pattern is similar to the (E)-isomer, with subtle differences in the relative intensities of the fragment ions. |

Chemical Properties and Reactions

The chemical reactivity of this compound is dominated by the nucleophilic character of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions. Other important reactions include oxidation and reduction.

Electrophilic Addition Reactions

a) Halogenation (e.g., Bromination) : Alkenes react with halogens like bromine (Br₂) to form vicinal dihalides. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

Caption: Mechanism of Electrophilic Bromination.

b) Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the halide adds to the more substituted carbon.

c) Hydration : In the presence of an acid catalyst, water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule.

Oxidation Reactions

a) Epoxidation : Alkenes react with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides. The reaction is stereospecific, meaning a (Z)-alkene will yield a cis-epoxide, and an (E)-alkene will yield a trans-epoxide.

b) Dihydroxylation : Alkenes can be converted to vicinal diols (glycols) using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄). The use of OsO₄ results in syn-dihydroxylation, where both hydroxyl groups are added to the same side of the double bond.

Reduction (Hydrogenation)

The double bond of this compound can be reduced to a single bond to form undecane (B72203) through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Experimental Protocols

Synthesis of (Z)-2-Undecene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of (Z)-alkenes from non-stabilized ylides.

Materials:

-

Nonyltriphenylphosphonium bromide

-

Sodium amide (NaNH₂) or n-butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hexane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend nonyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base (e.g., NaNH₂ or n-BuLi) portion-wise to generate the ylide (a deep orange/red color should appear).

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the ylide solution to -78 °C and add a solution of acetaldehyde in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with hexane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield (Z)-2-undecene.

Synthesis of (E)-2-Undecene via Dissolving Metal Reduction

The reduction of an alkyne with sodium in liquid ammonia (B1221849) is a classic method for the stereoselective synthesis of (E)-alkenes.

Materials:

-

Liquid ammonia (NH₃)

-

Sodium metal

-

Anhydrous diethyl ether

-

Ammonium chloride (solid)

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.

-

Add a solution of 2-undecyne in anhydrous diethyl ether to the liquid ammonia.

-

Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.

-

Stir the reaction mixture for 2-4 hours, maintaining the temperature at -78 °C.

-

Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain (E)-2-undecene.

References

- 1. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, (2Z)- | C11H22 | CID 5362715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, (Z)- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

Technical Guide to 2-Undecene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-undecene, an unsaturated hydrocarbon of interest in various fields of chemical research and development. This document details the physicochemical properties of its isomers, outlines experimental protocols for its synthesis and analysis, and explores its role in biological systems.

Core Data and Physicochemical Properties

This compound (C₁₁H₂₂) is an alkene that exists as a mixture of geometric isomers, primarily the (E)- and (Z)-configurations. The CAS Registry Number for the isomeric mixture is 2244-02-2. The properties of the individual stereoisomers are distinct and are summarized below.

| Property | (E)-2-Undecene | (Z)-2-Undecene | This compound (Isomer Mixture) |

| CAS Registry Number | 693-61-8 | 821-96-5 | 2244-02-2 |

| Molecular Formula | C₁₁H₂₂ | C₁₁H₂₂ | C₁₁H₂₂ |

| Molecular Weight | 154.30 g/mol | 154.30 g/mol | 154.30 g/mol |

| Boiling Point | 193 °C[1] | 196.1 °C | Not available |

| Melting Point | -48 °C[1] | -66.5 °C | Not available |

| Density | 0.773 g/mL[1] | 0.757 g/mL[2] | Not available |

| Refractive Index | 1.433[1] | 1.434[2] | Not available |

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of (E)- and (Z)-2-undecene are distinguished by the chemical shifts and coupling constants of the olefinic protons.

-

For the (E)-isomer, the olefinic protons are expected to show a larger coupling constant (typically 12-18 Hz) characteristic of a trans-configuration.

-

For the (Z)-isomer, a smaller coupling constant (typically 6-12 Hz) is expected for the cis-olefinic protons.

¹³C NMR: The chemical shifts of the allylic and vinylic carbons differ between the (E) and (Z) isomers due to stereoelectronic effects. The carbons of the alkyl chain will also show slight variations.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both (E)- and (Z)-2-undecene are characterized by a molecular ion peak (M⁺) at m/z 154. The fragmentation patterns are dominated by cleavage at the allylic position and a series of losses of alkyl fragments.

Infrared (IR) Spectroscopy

The IR spectra of this compound isomers exhibit characteristic bands for C-H and C=C bonds.

-

C-H stretch (alkenyl): A peak is typically observed just above 3000 cm⁻¹.

-

C=C stretch: A weak to medium intensity peak appears in the region of 1670-1640 cm⁻¹. The exact position can vary slightly between the isomers.

-

C-H bend (out-of-plane): This band is particularly diagnostic for the stereochemistry. The (E)-isomer shows a strong band around 965 cm⁻¹, while the (Z)-isomer shows a medium-to-strong band around 700 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.

-

Synthesis of (Z)-2-Undecene (using a non-stabilized ylide):

-

Preparation of the Phosphonium Ylide: To a suspension of nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the deep red ylide solution.

-

Reaction with Aldehyde: Cool the ylide solution to -78 °C and add acetaldehyde (B116499) (1.0 equivalent) dropwise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford (Z)-2-undecene.

-

-

Synthesis of (E)-2-Undecene (Schlosser Modification):

-

Follow the procedure for the synthesis of the (Z)-isomer until the addition of the aldehyde is complete.

-

Isomerization: To the reaction mixture at -78 °C, add a second equivalent of a strong base (e.g., n-butyllithium). Allow the mixture to warm to room temperature and then re-cool to -78 °C.

-

Protonation: Quench the reaction with a proton source such as tert-butanol.

-

Work-up and Purification: Follow the work-up and purification steps described for the (Z)-isomer.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the separation and identification of this compound isomers.

-

Sample Preparation: Dilute the sample containing this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 ppm).

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.

-

Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is typical.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

-

-

Data Analysis: The (Z)-isomer will typically have a slightly shorter retention time than the (E)-isomer on a non-polar column. The mass spectra can be compared to a library (e.g., NIST) for confirmation.

Biological Activity and Signaling

Recent studies suggest that undecene isomers may play a role in insect chemical communication. This compound has been investigated as a potential component of insect pheromones, which are chemical signals that trigger a natural response in another member of the same species.

The general workflow for identifying a compound as a pheromone component and its subsequent signaling pathway is outlined below.

The diagram illustrates that after identifying a potential pheromone component like this compound through analytical techniques, its biological activity is confirmed through behavioral and electrophysiological assays. Subsequent research can then focus on identifying the specific olfactory receptors and neuronal pathways involved in its detection and processing.

This diagram depicts a generalized pathway where a pheromone molecule, such as this compound, binds to an odorant receptor complex on the surface of an olfactory sensory neuron. This binding event initiates a G-protein-coupled signaling cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain for processing.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety guidelines.

References

An In-depth Technical Guide to 2-Undecene (C11H22)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecene, a long-chain alkene with the chemical formula C11H22, exists as two geometric isomers: (Z)-2-undecene (cis) and (E)-2-undecene (trans). With a molecular weight of 154.29 g/mol , this compound serves as a versatile intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its stereoselective synthesis, and an exploration of its potential biological activities relevant to drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C11H22 |

| Molecular Weight | 154.29 g/mol [1][2] |

| CAS Number | 2244-02-2 (unspecified isomer), 821-96-5 ((Z)-isomer)[1] |

| Boiling Point | Approximately 184-186 °C |

| Density | Approximately 0.75 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. |

| Appearance | Colorless liquid |

Stereoselective Synthesis of this compound

The biological activity and utility of this compound as a synthetic precursor are highly dependent on its isomeric purity. Therefore, stereoselective synthesis is of paramount importance. The following sections detail experimental protocols for the synthesis of both (Z)- and (E)-2-undecene.

Synthesis of (Z)-2-Undecene via Lindlar Hydrogenation

The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, is a classic and reliable method for the synthesis of cis (or Z)-alkenes.[3][4]

Experimental Protocol:

Materials:

-

Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate)

-

Hexane (anhydrous)

-

Hydrogen gas (H2)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-undecyne (1 equivalent) in anhydrous hexane.

-

Add Lindlar's catalyst (5-10% by weight of the alkyne) and a few drops of quinoline to the solution.

-

Seal the flask with a septum and purge the system with an inert gas.

-

Introduce hydrogen gas into the flask (typically via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the formation of the alkene and before over-reduction to the alkane.

-

Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with fresh hexane.

-

Concentrate the filtrate under reduced pressure to yield crude (Z)-2-undecene.

-

Purify the product by fractional distillation to obtain pure (Z)-2-undecene.

Logical Workflow for (Z)-2-Undecene Synthesis:

Caption: Synthetic workflow for (Z)-2-Undecene via Lindlar Hydrogenation.

Synthesis of (E)-2-Undecene via Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. By selecting a stabilized ylide, the reaction can be directed to favor the formation of the trans (or E)-isomer.

Experimental Protocol:

Materials:

-

Nonanal (B32974) (C9H18O)

-

Ethyltriphenylphosphonium bromide

-

Sodium hydride (NaH) or another strong base

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

-

Cool the reaction mixture back to 0 °C and add a solution of nonanal (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexane) to afford pure (E)-2-undecene.

Logical Workflow for (E)-2-Undecene Synthesis:

Caption: Synthetic workflow for (E)-2-Undecene via the Wittig Reaction.

Potential Biological Activities and Applications in Drug Development

While direct studies on the biological activity of this compound are limited, research on structurally related long-chain hydrocarbons and their derivatives provides insights into its potential applications.

3.1. Antimicrobial and Anti-inflammatory Properties

Studies on undecane (B72203), the saturated counterpart of this compound, have demonstrated anti-allergic and anti-inflammatory effects. Undecane was found to inhibit the degranulation of mast cells and the expression of cytokines and chemokines in keratinocytes, suggesting its potential for treating inflammatory skin conditions.[5] Furthermore, undecan-2-one, a ketone derivative, has shown antimicrobial activity, particularly against fungi.[6][7] These findings suggest that this compound and its derivatives could be explored as potential leads for the development of novel anti-inflammatory and antimicrobial agents.

3.2. Signaling Pathway Interactions

The anti-inflammatory effects of undecane have been linked to an increase in intracellular cAMP levels, which in turn inhibits the degranulation of mast cells.[5] The structurally similar 2-undecanone (B123061) has been shown to modulate neutrophil activity through a Gαi-phospholipase C (PLC) signaling pathway.[8] It is plausible that this compound, due to its lipophilic nature, could interact with cell membranes and modulate the activity of membrane-associated signaling proteins.

Potential Signaling Pathway Modulation by this compound Derivatives:

Caption: Potential signaling pathways modulated by this compound derivatives.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties. The stereoselective synthesis of its (Z) and (E) isomers can be reliably achieved through established methodologies such as Lindlar hydrogenation and the Wittig reaction. While direct biological data on this compound is scarce, the activities of related compounds suggest that it may hold promise as a scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. Further investigation into the biological effects and mechanism of action of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound, (2Z)- | C11H22 | CID 5362715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Commercial availability of (E)-2-Undecene

An In-depth Technical Guide to (E)-2-Undecene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Undecene (trans-2-Undecene) is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₁H₂₂.[1] As a specific geometric isomer, its utility in research and development is primarily as a synthetic intermediate for the creation of more complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, plausible synthetic and analytical methodologies, and known applications, with a focus on its role in the synthesis of bioactive compounds.

Commercial Availability

(E)-2-Undecene is not a widely stocked research chemical available from major global suppliers. Its availability is limited to a select number of chemical manufacturers and distributors, suggesting it is often synthesized upon request rather than being a standard catalog item. Researchers seeking to procure this compound should anticipate longer lead times and the need to engage with specialized suppliers.

Table 1: Commercial Suppliers of (E)-2-Undecene (CAS: 693-61-8)

| Supplier | Purity | Available Quantities | Reference |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg (Inquiry) | |

| Aston Chemical | N/A | For experimental / research use only | [2] |

Chemical and Physical Properties

The physicochemical properties of (E)-2-Undecene are well-documented in various chemical databases. These properties are essential for its handling, purification, and use in synthetic applications.

Table 2: Physicochemical Properties of (E)-2-Undecene

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 693-61-8 | [1] |

| Molecular Formula | C₁₁H₂₂ | [1] |

| Molecular Weight | 154.29 g/mol | |

| IUPAC Name | (E)-undec-2-ene | |

| Synonyms | trans-2-Undecene | [1][2] |

| Physical Properties | ||

| Physical State | Liquid | |

| Normal Boiling Point | 464.15 K (191 °C) | |

| Normal Melting Point | 206.65 K (-66.5 °C) | |

| Density | 749.1 kg/m ³ at 298.15 K | |

| Thermodynamic Properties | ||

| Enthalpy of Vaporization (ΔvapH°) | 45.4 kJ/mol | |

| Enthalpy of Fusion (ΔfusH°) | 25.4 kJ/mol | |

| Solubility & Partitioning | ||

| Octanol/Water Partition Coeff. (logP) | 4.31 |

Synthesis, Purification, and Analysis

Proposed Synthetic Protocol: Wittig Reaction

The Wittig reaction is a robust method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide. To achieve the desired (E) stereochemistry for 2-undecene, a stabilized ylide is typically required. However, for non-stabilized ylides, reaction conditions can be modified to favor the E-isomer. A plausible route involves the reaction of nonanal (B32974) with the ylide generated from ethyltriphenylphosphonium bromide.

Methodology:

-

Ylide Formation: Ethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon). A strong base, such as n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium (B103445) salt, forming the corresponding ylide (ethylidenetriphenylphosphorane).

-

Wittig Reaction: Nonanal, dissolved in anhydrous THF, is added slowly to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product contains a mixture of (E)- and (Z)-2-undecene, along with triphenylphosphine (B44618) oxide as a major byproduct. The triphenylphosphine oxide can be largely removed by precipitation from a nonpolar solvent (e.g., hexane). The isomeric mixture of undecenes can then be purified and separated by fractional distillation or column chromatography on silica (B1680970) gel. Separation of E/Z isomers can be challenging and may require specialized chromatographic techniques, such as using silver nitrate-impregnated silica gel.

References

An In-depth Technical Guide to 2-Undecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecene is an unsaturated hydrocarbon with the chemical formula C₁₁H₂₂. As an alkene, its reactivity is primarily defined by the carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, and synthetic methodologies related to this compound, with a focus on its stereoisomers.

IUPAC Name and Chemical Structure

The IUPAC name for this compound is undec-2-ene . The number '2' indicates the position of the double bond in the eleven-carbon chain. Due to the restricted rotation around the double bond, this compound exists as two stereoisomers: (2E)-undec-2-ene and (2Z)-undec-2-ene.

-

(2E)-undec-2-ene : The isomer where the two higher priority groups on each carbon of the double bond are on opposite sides. This is also commonly referred to as trans-2-undecene.

-

(2Z)-undec-2-ene : The isomer where the two higher priority groups on each carbon of the double bond are on the same side. This is also commonly referred to as cis-2-undecene.[1][2]

The general structure of this compound consists of an eleven-carbon chain with a double bond between the second and third carbon atoms.

Molecular Formula: C₁₁H₂₂[3][4]

Molecular Weight: 154.29 g/mol [1][3]

Physicochemical Properties

The physical and chemical properties of this compound can vary between its stereoisomers. The following tables summarize key quantitative data for the E and Z isomers of this compound.

Table 1: General and Computed Properties of this compound Isomers

| Property | (2E)-undec-2-ene | (2Z)-undec-2-ene | Reference |

| CAS Number | 693-61-8 | 821-96-5 | [3][5] |

| Molecular Formula | C₁₁H₂₂ | C₁₁H₂₂ | [1][3] |

| Molecular Weight | 154.29 g/mol | 154.29 g/mol | [1][3] |

| InChIKey | JOHIXGUTSXXADV-HWKANZROSA-N | JOHIXGUTSXXADV-HYXAFXHYSA-N | [1][3] |

| LogP (Computed) | 4.31310 | 5.9 | [1] |

Table 2: Experimental Physical Properties of this compound Isomers

| Property | (2Z)-undec-2-ene | Reference |

| Boiling Point | 196.1 °C | [5] |

| Melting Point | -66.5 °C | [5] |

Experimental Protocols

The stereoselective synthesis of alkenes is a significant focus in organic chemistry.[5] The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from carbonyl compounds, allowing for control over the stereochemistry of the resulting double bond.

Experimental Protocol: Synthesis of (2Z)-Undecene via Wittig Reaction

This protocol describes a general procedure for the synthesis of (2Z)-undecene starting from nonanal (B32974) and a suitable phosphonium (B103445) ylide.

Materials:

-

Nonanal

-

(Ethyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) (for chromatography)

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (ethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve nonanal (1.0 equivalent) in anhydrous THF.

-

Cool the nonanal solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared ylide solution to the nonanal solution via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the (2Z)-undecene.

-

-

Characterization:

-

Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity.

-

Diagrams

Diagram 1: General Synthetic Workflow for (2Z)-Undecene via Wittig Reaction

Caption: A generalized workflow for the synthesis of (Z)-2-undecene.

Diagram 2: Isomeric Relationship of Undec-2-ene

Caption: The stereoisomeric relationship of undec-2-ene.

References

Cis/Trans Isomerization of 2-Undecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The geometric isomerism of alkenes, arising from the restricted rotation around a carbon-carbon double bond, gives rise to distinct cis (Z) and trans (E) isomers with different physical, chemical, and biological properties.[1] The controlled isomerization between these forms is a critical transformation in organic synthesis, allowing for the selective formation of the desired stereoisomer. 2-Undecene (C₁₁H₂₂), a long-chain mono-unsaturated alkene, serves as a valuable model system for understanding the isomerization behavior of higher olefins, which are relevant in the production of fuels, lubricants, polymers, and specialty chemicals. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the cis/trans isomerization of this compound.

Thermodynamic and Kinetic Considerations

The relative stability of cis and trans isomers is a key factor driving the isomerization process. Generally, trans alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain between the alkyl substituents on the same side of the double bond.[1] This stability difference can be quantified by comparing their standard enthalpies of formation (ΔH°f) or heats of hydrogenation (ΔH°hydrog).

Thermodynamic Data

While specific experimental thermodynamic data for cis- and trans-2-undecene are scarce, we can estimate these values based on data for similar long-chain alkenes and quantitative structure-property relationship (QSPR) models.[2][3] The trans isomer is expected to have a lower (more negative) enthalpy of formation, indicating greater stability.

| Property | cis-2-Undecene (Estimated) | trans-2-Undecene (Estimated) | Reference Compound (Data) |

| ΔH°f (gas, 298.15 K) | -200.8 kJ/mol | -205.0 kJ/mol | 1-Undecene: -200.8 kJ/mol[3] |

| ΔG°f (gas, 298.15 K) | Value not available | Value not available | |

| Boiling Point | ~190 °C | ~188 °C | cis-2-Decene: 173 °C, trans-2-Decene: 171 °C[4] |

| Melting Point | Value not available | Value not available |

Note: The estimated ΔH°f for trans-2-undecene is based on the typical stability difference of ~4-5 kJ/mol observed for cis/trans isomers of similar chain length.

Kinetic Data

The rate of isomerization is dependent on the activation energy (Ea) of the process, which is influenced by the reaction mechanism and the catalyst used. Kinetic studies on the isomerization of long-chain alkenes like 1-decene (B1663960) have been performed and can provide an approximation for the behavior of this compound.[5]

| Parameter | Estimated Value for this compound Isomerization | Reference Compound (Data for 1-Decene Isomerization)[5] |

| Rate Constant (k) | Dependent on catalyst and temperature | k₁ (1-decene to cis-2-decene): 5.19 x 10⁻⁴ s⁻¹ (at 0 °C) |

| k₂ (1-decene to trans-2-decene): 9.25 x 10⁻⁴ s⁻¹ (at 0 °C) | ||

| Activation Energy (Ea) | Value not available | Value not available |

| Equilibrium Constant (Keq) [trans]/[cis] | > 1 (favoring trans) | ~4 (for 2-decene at equilibrium)[5] |

Stereoselective Synthesis of this compound Isomers

The ability to synthesize pure cis or trans isomers of this compound is crucial for studying their individual properties and for use as starting materials in isomerization studies.

Synthesis of (Z)-2-Undecene (cis)

Method 1: Wittig Reaction

The Wittig reaction using a non-stabilized ylide generally provides the cis-alkene as the major product.[6][7][8][9][10]

-

Reactants: Nonanal (B32974) and ethyltriphenylphosphonium bromide.

-

Base: Sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Prepare the phosphonium (B103445) ylide by treating ethyltriphenylphosphonium bromide with the base in THF at 0 °C.

-

Add nonanal dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up involves quenching with a saturated aqueous solution of ammonium (B1175870) chloride, extraction with an organic solvent, and purification by column chromatography to separate the product from triphenylphosphine (B44618) oxide.

-

Method 2: Lindlar Hydrogenation of 2-Undecyne (B1619265)

The partial hydrogenation of an alkyne using a poisoned palladium catalyst (Lindlar's catalyst) stereoselectively yields the cis-alkene.

-

Reactants: 2-Undecyne, Hydrogen gas (H₂).

-

Catalyst: Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

-

Solvent: Hexane (B92381) or Ethanol.

-

Procedure:

-

Dissolve 2-undecyne in the chosen solvent in a flask equipped with a hydrogen balloon.

-

Add Lindlar's catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by GC or TLC).

-

Filter off the catalyst and evaporate the solvent to obtain (Z)-2-undecene.

-

Synthesis of (E)-2-Undecene (trans)

Method 1: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a reliable method for the synthesis of trans-alkenes.[11][12][13][14][15]

-

Reactants: Nonanal and 1-phenyl-1H-tetrazol-5-yl ethyl sulfone.

-

Base: Potassium bis(trimethylsilyl)amide (KHMDS).

-

Solvent: Anhydrous 1,2-dimethoxyethane (B42094) (DME).

-

Procedure:

-

Dissolve the sulfone in DME and cool to -78 °C.

-

Add KHMDS to generate the carbanion.

-

Add nonanal to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Work-up and purification by column chromatography yield (E)-2-undecene.

-

Method 2: Dissolving Metal Reduction of 2-Undecyne

The reduction of an alkyne with sodium in liquid ammonia (B1221849) produces the trans-alkene.

-

Reactants: 2-Undecyne, Sodium metal.

-

Solvent: Liquid ammonia.

-

Procedure:

-

Condense ammonia gas into a flask at -78 °C.

-

Add small pieces of sodium metal until a persistent blue color is observed.

-

Add a solution of 2-undecyne in an anhydrous ether.

-

Stir the reaction until the blue color disappears.

-

Carefully quench the reaction with ammonium chloride and allow the ammonia to evaporate.

-

Extract the product with an organic solvent and purify.

-

Experimental Protocols for Isomerization

The following protocols describe common methods to induce the cis/trans isomerization of this compound.

Acid-Catalyzed Isomerization

-

Catalyst: p-Toluenesulfonic acid (PTSA) or a solid acid catalyst like Amberlyst-15.

-

Solvent: Toluene or Dichloromethane.

-

Procedure:

-

Dissolve a known concentration of (Z)-2-undecene in the solvent in a round-bottom flask.

-

Add a catalytic amount of the acid catalyst (e.g., 5 mol%).

-

Heat the reaction mixture to a desired temperature (e.g., 60 °C) and monitor the progress by taking aliquots at regular intervals.

-

For analysis, quench the aliquots with a mild base (e.g., sodium bicarbonate solution) before injection into a GC or preparation for NMR.

-

Continue the reaction until equilibrium is reached (i.e., the cis/trans ratio remains constant).

-

Transition Metal-Catalyzed Isomerization

Ruthenium-based catalysts are highly effective for alkene isomerization.[16][17][18][19][20]

-

Catalyst: [Ru(H)₂(CO)(PPh₃)₃] or a similar ruthenium hydride complex.

-

Solvent: Toluene or THF.

-

Procedure:

-

In an inert atmosphere glovebox, dissolve the ruthenium catalyst in the solvent.

-

Add the (Z)-2-undecene substrate to the catalyst solution.

-

Heat the reaction mixture and monitor by GC or NMR.

-

The reaction can often proceed to equilibrium at room temperature or with gentle heating.

-

Photocatalyzed Isomerization

This method uses light energy to promote isomerization, often allowing access to the thermodynamically less stable cis isomer from the trans isomer.

-

Photocatalyst: A sensitizer (B1316253) with an appropriate triplet energy, such as thioxanthone or iodine.[21]

-

Light Source: UV lamp with a suitable wavelength.

-

Solvent: A solvent that does not absorb at the irradiation wavelength, such as hexane or acetonitrile.

-

Procedure:

-

Dissolve the (E)-2-undecene and the photocatalyst in the solvent in a quartz reaction vessel.

-

Irradiate the solution with the UV lamp while stirring.

-

Monitor the reaction by GC or NMR until a photostationary state (a constant cis/trans ratio) is reached.

-

Analytical Methods for Monitoring Isomerization

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying cis and trans isomers.[22]

-

Column: A long capillary column with a non-polar stationary phase (e.g., DB-1, HP-5ms) is typically used. On such columns, the more linear trans-isomer usually elutes before the cis-isomer.

-

Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

-

Expected Elution Order: trans-2-Undecene followed by cis-2-undecene.

-

Quantification: The relative amounts of each isomer can be determined from the integrated peak areas in the chromatogram.

| Analytical Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Methyl Siloxane |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C hold 2 min, ramp 10 °C/min to 250 °C |

| Detector Temp. | 280 °C (FID) |

| Carrier Gas | Helium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for in-situ monitoring of the isomerization and for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the vinylic protons.[23][24][25]

-

Distinguishing Features:

-

Chemical Shift: The vinylic protons of the trans isomer are typically found at a slightly downfield (higher ppm) chemical shift compared to the cis isomer.

-

Coupling Constant (J): The coupling constant between the vinylic protons is significantly larger for the trans isomer (typically 12-18 Hz) than for the cis isomer (typically 6-12 Hz).

-

| Proton Type | cis-2-Undecene (¹H NMR, Estimated δ) | trans-2-Undecene (¹H NMR, Estimated δ) |

| Vinylic CH | ~5.3 - 5.5 ppm (m) | ~5.4 - 5.6 ppm (m) |

| Allylic CH₂ | ~2.0 ppm (m) | ~1.9 ppm (m) |

| Terminal CH₃ | ~0.9 ppm (t) | ~0.9 ppm (t) |

| Alkyl Chain CH₂ | ~1.2 - 1.4 ppm (m) | ~1.2 - 1.4 ppm (m) |

| Carbon Type | cis-2-Undecene (¹³C NMR, Estimated δ) | trans-2-Undecene (¹³C NMR, Estimated δ) |

| Vinylic C | ~123-132 ppm | ~124-133 ppm |

| Allylic C | ~27 ppm | ~32 ppm |

| Terminal C | ~14 ppm | ~14 ppm |

| Alkyl Chain C | ~22-32 ppm | ~22-32 ppm |

Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for different types of isomerization.

Acid-Catalyzed Isomerization

This mechanism proceeds through a carbocation intermediate.

References

- 1. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]

- 2. srd.nist.gov [srd.nist.gov]

- 3. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 12. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Evidence for Ruthenium(II) Peralkene Complexes as Catalytic Species during the Isomerization of Terminal Alkenes in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]